molecular formula C17H19N5O2 B2893298 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1172778-76-5

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2893298
CAS RN: 1172778-76-5
M. Wt: 325.372
InChI Key: HJBJDUVHSJOSMX-UHFFFAOYSA-N
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Description

This compound, also known as N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-3-METHYL-1-PHENYL-1H-THIENO [2,3-C]PYRAZOLE-5-CARBOXAMIDE, has a linear formula of C24H21N5O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent .


Chemical Reactions Analysis

The compound was characterized by single crystal XRD analysis . Further details about its chemical reactions were not found in the available resources.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 443.53 . It is stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Drug Design and Pharmacological Research

F5302-0220: has been utilized in drug design due to its potential binding interactions with biological targets. For instance, docking studies have shown good binding interaction between the compound and targeted amino acids in proteins such as Ampicillin-CTX-M-15, with a significant binding score, indicating its potential as a lead compound in the development of new drugs .

Synthesis and Characterization of Novel Compounds

The compound serves as a precursor in the synthesis of various novel compounds. It has been synthesized and characterized by single crystal XRD analysis, which is crucial for understanding the molecular structure and the various intermolecular interactions that stabilize the supramolecular assembly .

Antitumor and Antioxidant Activities

Derivatives of F5302-0220 have been evaluated for their antitumor and antioxidant activities. These studies are essential for the development of new therapeutic agents that can combat cancer and oxidative stress-related diseases .

Analytical Chemistry Applications

F5302-0220: and its derivatives have applications in analytical chemistry, such as the extraction and spectrophotometric determination of metal ions. This is important for environmental monitoring and the pharmaceutical industry, where precise measurements of metal ions are required .

Catalytic Processes

The compound has been used in catalytic processes, which are fundamental in chemical synthesis and industrial applications. Its role in catalysis can lead to more efficient and environmentally friendly chemical reactions .

Wastewater Treatment

In the field of environmental science, F5302-0220 has been applied in wastewater treatment processes. Its ability to interact with and remove contaminants from water makes it valuable for maintaining water quality and safety .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . The safety information includes hazard statements H302;H315;H319;H335 and precautionary statements P261;P280;P301+P312;P302+P352;P305+P351+P338 .

Future Directions

The compound has been actively involved in all fields of chemistry . It has been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . In synthesis, it has been the building block for synthesizing different heterocyclic and bioactive compounds . The compound showed good binding interaction with Ampicillin-CTX-M-15, with the best binding score of -5.26 kcal/mol .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11-14(10-20(3)19-11)16(23)18-15-12(2)21(4)22(17(15)24)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBJDUVHSJOSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

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